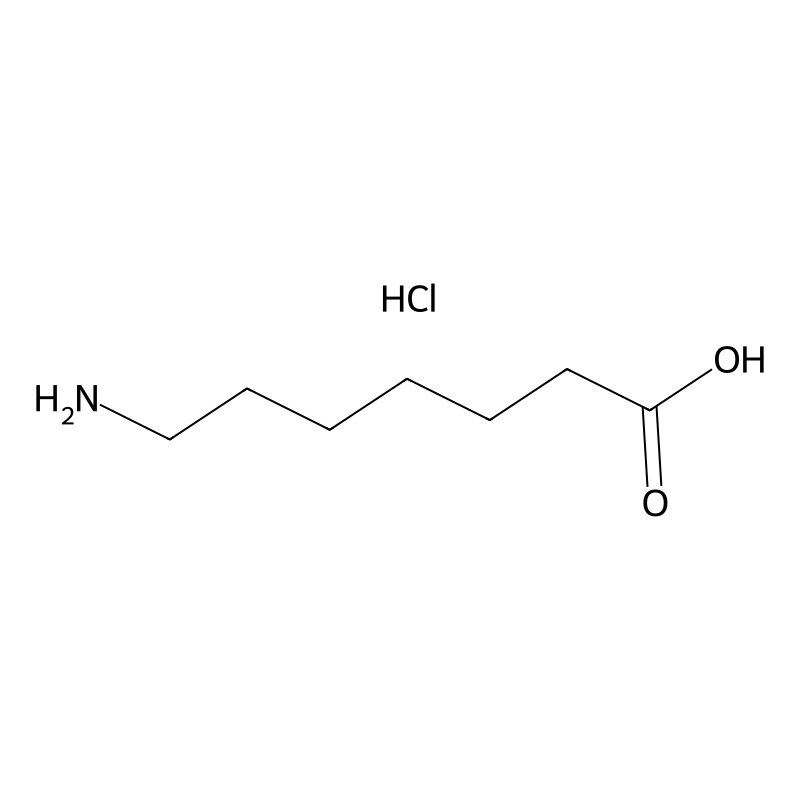

7-Aminoheptanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Availability

Synthetic Applications

Due to its reactive amine group, 7-aminoheptanoic acid hydrochloride finds use as a building block in organic synthesis. Its nucleophilic character allows it to react with various electrophiles, such as phthalimide, to form more complex molecules []. This application is particularly relevant in the field of peptide synthesis, where researchers can utilize 7-aminoheptanoic acid hydrochloride to create peptides containing a seven-carbon chain with a terminal amine group [].

Current Research Limitations

There is currently limited published research specifically investigating the biological properties or functions of 7-aminoheptanoic acid hydrochloride itself. However, some studies have utilized it as a synthetic intermediate for the creation of other compounds with potential biological applications [].

Future Research Directions

Given the lack of current research on 7-aminoheptanoic acid hydrochloride's biological effects, future studies could explore its potential as a:

- Pharmaceutical target: Researchers could investigate how the molecule interacts with biological systems to identify potential therapeutic applications.

- Research tool: The molecule's unique structure might be useful for studying specific cellular processes or protein interactions.

7-Aminoheptanoic acid hydrochloride is an organic compound with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol. It is classified as an amino acid derivative, specifically a hydrochloride salt of 7-aminoheptanoic acid. This compound features a seven-carbon chain with an amino group at the seventh position and a carboxylic acid functional group, making it relevant in various biochemical applications .

Currently, there is no scientific literature available on the specific mechanism of action of 7-AHA hydrochloride.

As with any new chemical compound, it is advisable to handle 7-AHA hydrochloride with proper safety precautions. Specific hazard information is not available, but general safety guidelines for handling laboratory chemicals should be followed, including:

- Wearing gloves, eye protection, and protective clothing.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to institutional guidelines.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, which are crucial for forming peptide bonds.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of amines.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in synthesizing more complex organic molecules .

7-Aminoheptanoic acid hydrochloride exhibits several biological activities, including:

- Antimicrobial Properties: Studies indicate that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Neuroprotective Effects: Preliminary research suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Role in Protein Synthesis: As an amino acid derivative, it plays a significant role in protein synthesis and may influence metabolic pathways related to amino acids .

The synthesis of 7-aminoheptanoic acid hydrochloride can be achieved through various methods:

- From Diethyl Malonate: It can be synthesized by reacting diethyl malonate with hydroxylamine, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt.

- Amino Acid Derivatives: The compound can also be derived from other amino acids through specific chemical modifications such as alkylation or acylation reactions .

- Enzymatic Synthesis: Enzymatic methods utilizing specific enzymes to catalyze the formation of the compound from simpler substrates are also being explored.

7-Aminoheptanoic acid hydrochloride has several applications across various fields:

- Biochemical Research: It is widely used in proteomics and biochemical assays due to its role as a building block in peptide synthesis.

- Pharmaceutical Development: Its potential antimicrobial and neuroprotective properties make it a candidate for drug development.

- Agricultural Chemicals: It may also find applications in developing agrochemicals aimed at enhancing crop resistance against pathogens .

Interaction studies of 7-aminoheptanoic acid hydrochloride focus on its biochemical interactions:

- Protein Binding: Research indicates that it can bind to specific proteins, influencing their activity and stability.

- Metabolic Pathways: Studies have explored its role in metabolic pathways involving amino acids and its impact on cellular processes.

- Synergistic Effects: When combined with other compounds, it may exhibit synergistic effects that enhance its biological activity .

Several compounds share structural or functional similarities with 7-aminoheptanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Aminohexanoic Acid | C₆H₁₃NO₂ | One carbon shorter; used in peptide synthesis |

| 8-Aminooctanoic Acid | C₈H₁₉NO₂ | One carbon longer; potential use in drug design |

| 2-Aminobutyric Acid | C₄H₉NO₂ | Shorter chain; involved in neurotransmitter synthesis |

| L-Lysine | C₆H₁₄N₂O₂ | Essential amino acid; broader biological roles |

Uniqueness of 7-Aminoheptanoic Acid Hydrochloride

What sets 7-aminoheptanoic acid hydrochloride apart from its analogs is its unique seven-carbon chain structure combined with both amino and carboxylic functional groups. This specific arrangement allows for distinct biochemical interactions and applications, particularly in synthesizing longer peptides and studying their properties .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant